molecular formula C17H22O3 B14387103 5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione CAS No. 88176-49-2

5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14387103
CAS No.: 88176-49-2
M. Wt: 274.35 g/mol
InChI Key: VTSBETLEERUNIM-UHFFFAOYSA-N
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Description

5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and four methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized by introducing methoxy and methyl groups onto a benzene ring through electrophilic aromatic substitution reactions.

    Cyclohexane Ring Formation: The cyclohexane ring is formed by cyclization reactions, often involving the use of cyclohexanone as a starting material.

    Coupling of Rings: The phenyl and cyclohexane rings are coupled through a series of reactions, including Friedel-Crafts acylation and subsequent reduction steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl rings.

Scientific Research Applications

5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethylphenylcyclohexane-1,3-dione
  • 2,3,5,6-Tetramethylphenylcyclohexane-1,3-dione

Uniqueness

5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

88176-49-2

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

5-(2-methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C17H22O3/c1-9-10(2)12(4)17(20-5)16(11(9)3)13-6-14(18)8-15(19)7-13/h13H,6-8H2,1-5H3

InChI Key

VTSBETLEERUNIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2CC(=O)CC(=O)C2)OC)C)C

Origin of Product

United States

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